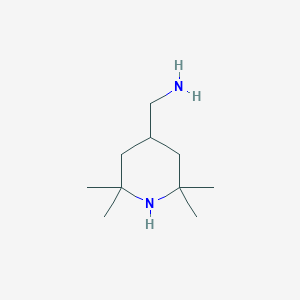
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine is an organic compound with the molecular formula C9H20N2. It is a colorless to light yellow liquid that is soluble in water and various organic solvents. This compound is known for its use as an intermediate in the synthesis of hindered amine light stabilizers, which are crucial in protecting polymers from degradation due to UV radiation .
作用机制
Target of Action
It is known to be used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It is used for synthesis, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
As a reagent in organic synthesis, it may be involved in a variety of reactions and pathways depending on the specific context of its use .
Result of Action
The molecular and cellular effects of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine’s action would depend on the specific reactions it is involved in during organic synthesis . The exact outcomes would vary based on the other compounds present and the conditions of the reaction .
Action Environment
The action, efficacy, and stability of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine typically involves the reduction of 2,2,6,6-tetramethyl-4-piperidone. One common method is the Wolff-Kishner reduction, where the ketone is converted to the corresponding hydrazone, followed by heating with a strong base to yield the amine . Another method involves the catalytic hydrogenation of the oxime derivative of 2,2,6,6-tetramethyl-4-piperidone .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the oxime or hydrazone intermediates under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary amines or other derivatives depending on the reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: The major product is the nitroxide radical.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted amines depending on the reactants used.
科学研究应用
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative used in the synthesis of nitroxide radicals.
2,2,6,6-Tetramethyl-4-piperidone: The precursor for the synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine.
Uniqueness
This compound is unique due to its ability to form stable nitroxide radicals, which are valuable in both research and industrial applications. Its stability and reactivity make it a versatile compound in various chemical processes .
属性
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNKFCDVGRFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(adamantan-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2983126.png)
![methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate](/img/structure/B2983128.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)

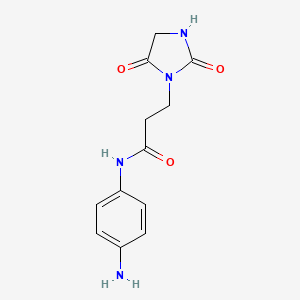
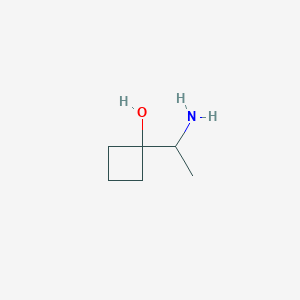
![N-[(3-bromophenyl)(cyano)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B2983139.png)

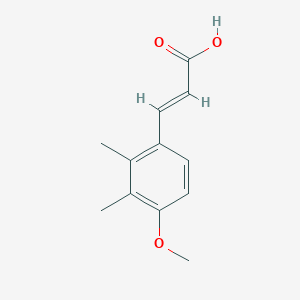
![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)
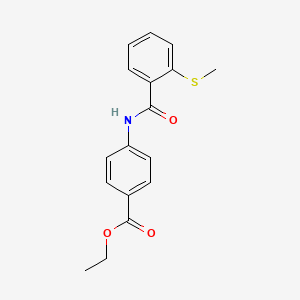
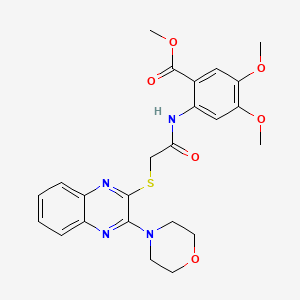
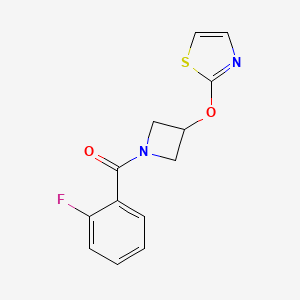
![N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983148.png)
